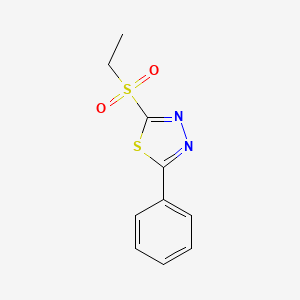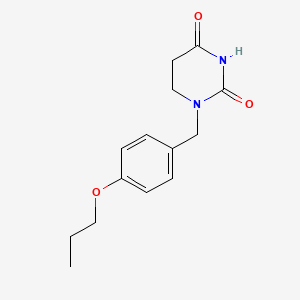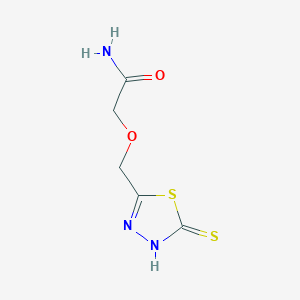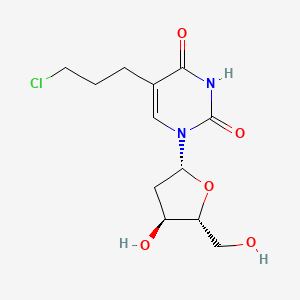
(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides It features a quinoline ring system, which is a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide typically involves the reaction of 6,7-dihydroquinolin-8(5H)-one with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydroquinolin-8(5H)-one: A precursor in the synthesis of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide.
Hydrazinecarbothioamide: Another precursor used in the synthesis.
Quinoline Derivatives: Compounds with similar quinoline ring structures.
Uniqueness
This compound is unique due to its specific structure, which combines a quinoline ring with a hydrazinecarbothioamide moiety
Eigenschaften
Molekularformel |
C10H12N4S |
|---|---|
Molekulargewicht |
220.30 g/mol |
IUPAC-Name |
[(Z)-6,7-dihydro-5H-quinolin-8-ylideneamino]thiourea |
InChI |
InChI=1S/C10H12N4S/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h2,4,6H,1,3,5H2,(H3,11,14,15)/b13-8- |
InChI-Schlüssel |
LJDWVASBBRVZBF-JYRVWZFOSA-N |
Isomerische SMILES |
C1CC2=C(/C(=N\NC(=S)N)/C1)N=CC=C2 |
Kanonische SMILES |
C1CC2=C(C(=NNC(=S)N)C1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)
![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)

![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)
![5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12918378.png)







![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)
